molecular formula C13H14N4O5 B8628274 methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate

methyl 1-methyl-4-[(1-methyl-4-nitropyrrole-2-carbonyl)amino]pyrrole-2-carboxylate

Cat. No. B8628274
M. Wt: 306.27 g/mol
InChI Key: CXOUMWIFPBNLCI-UHFFFAOYSA-N
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Patent
US09265841B2

Procedure details

In a hydrogenation bottle was added methyl 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-1H-pyrrole-2-carboxylate (2.0 g, 6.53 mmol), 80 ml of DMA, 500 mg of 10% Pd/C (50% wet) and 0.4 ml of HCl (conc.). After evacuation under vacuum, the bottle was placed under 50 psi hydrogen and shaken for 4 hours. The mixture was filtered through celite, evaporated to dryness without further purification. To the dry mixture was added 1-methyl-4-(1-methyl-4-nitro-1H-pyrrole-2-carboxamido)-1H-pyrrole-2-carboxylic acid (1.49 g, 5.10 mmol), 30 ml of DMA, EDC (4.0 g, 20.8 mmol) and DIPEA (1.0 ml, 5.75 mmol). The mixture was stirred under Ar overnight, concentrated, diluted with Hexane/EtAc (1:1, 10 ml) and water 10 ml to form precipitates. The precipitates were filtered, washed 1M NaH2PO4, 1 M NaHCO3 and water, dried over P2O5 under vacuum to afford 2.13 g (76%) of the title product. 1H NMR (DMSO) 10.28 (s, 1H), 10.25 (s, 1H), 9.78 (s, 1H), 8.18 (s, 1H), 7.86 (s, 1H), 7.52 (s, 1H), 7.31 (d, 1H, J=1.7 Hz), 7.25 (s, 1H), 7.23 (s, 1H), 7.17 (d, 1H, J=1.5 Hz), 6.98 (s, 1H), 6.71 (s, 1H), 4.02 (s, 3H), 3.94 (s, 3H), 3.83 (s, 3H), 3.73 (s, 3H), 3.56 (s, 3H), 1.47 (s, 9H); 13C NMR 160.78, 158.93, 158.06, 157.81, 135.25, 127.28, 126.36, 123.78, 122.57, 121.91, 121.40, 120.94, 119.65, 110.73, 108.39, 107.34, 103.75, 80.81, 51.57, 39.74, 38.52, 38.22, 37.08, 28.63; MS m/z+573.2 (M+Na).
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([NH:7][C:8]([C:10]2[N:11]([CH3:18])[CH:12]=[C:13]([N+:15]([O-])=O)[CH:14]=2)=[O:9])[CH:4]=[C:3]1[C:19]([O:21][CH3:22])=[O:20].Cl.[H][H].[CH3:26][N:27]1[CH:31]=[C:30]([NH:32][C:33]([C:35]2[N:36]([CH3:43])[CH:37]=[C:38]([N+:40]([O-:42])=[O:41])[CH:39]=2)=[O:34])[CH:29]=[C:28]1[C:44]([OH:46])=O.C(Cl)CCl.CCN(C(C)C)C(C)C>[Pd].CC(N(C)C)=O>[CH3:1][N:2]1[CH:6]=[C:5]([NH:7][C:8]([C:10]2[N:11]([CH3:18])[CH:12]=[C:13]([NH:15][C:44]([C:28]3[N:27]([CH3:26])[CH:31]=[C:30]([NH:32][C:33]([C:35]4[N:36]([CH3:43])[CH:37]=[C:38]([N+:40]([O-:42])=[O:41])[CH:39]=4)=[O:34])[CH:29]=3)=[O:46])[CH:14]=2)=[O:9])[CH:4]=[C:3]1[C:19]([O:21][CH3:22])=[O:20]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CN1C(=CC(=C1)NC(=O)C=1N(C=C(C1)[N+](=O)[O-])C)C(=O)OC
Name
Quantity
0.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
80 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1.49 g
Type
reactant
Smiles
CN1C(=CC(=C1)NC(=O)C=1N(C=C(C1)[N+](=O)[O-])C)C(=O)O
Name
Quantity
4 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
shaken for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated to dryness without further purification
STIRRING
Type
STIRRING
Details
The mixture was stirred under Ar overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with Hexane/EtAc (1:1, 10 ml) and water 10 ml
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
The precipitates were filtered
WASH
Type
WASH
Details
washed 1M NaH2PO4, 1 M NaHCO3 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over P2O5 under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CN1C(=CC(=C1)NC(=O)C=1N(C=C(C1)NC(=O)C=1N(C=C(C1)NC(=O)C=1N(C=C(C1)[N+](=O)[O-])C)C)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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